The pyridine ring, a foundational heterocycle in organic chemistry, has given rise to a vast and diverse family of molecules with profound impacts on science and medicine. Among these, isonicotinic acid (pyridine-4-carboxylic acid) and its substituted derivatives stand out for their remarkable versatility. From the front lines of the fight against tuberculosis to the cutting edge of materials science and asymmetric catalysis, the isonicotinic acid scaffold has proven to be a chameleonic core, readily adaptable to address a multitude of research challenges. This guide provides an in-depth technical exploration of the potential research applications of substituted isonicotinic acids, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin the utility of these fascinating compounds.
The most celebrated application of a substituted isonicotinic acid derivative is undoubtedly in the treatment of tuberculosis. This legacy continues to inspire the development of new antimicrobial agents based on this versatile scaffold.
Isonicotinic acid hydrazide, universally known as isoniazid, remains a cornerstone of first-line tuberculosis therapy.[1][2] Its mechanism of action is a classic example of a prodrug strategy, a concept that continues to be a pillar of modern drug design.
Isoniazid itself is inactive. Upon entering the Mycobacterium tuberculosis bacillus, it is activated by the bacterial enzyme catalase-peroxidase (KatG).[1][2] This activation generates a reactive isonicotinoyl radical. This radical then covalently attaches to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD adduct.[3][4] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[1][4] The inhibition of InhA disrupts the synthesis of mycolic acids, essential long-chain fatty acids that are critical components of the mycobacterial cell wall.[1][2] The compromised cell wall leads to bacterial cell death.[2]
Beyond tuberculosis, substituted isonicotinic acids have demonstrated activity against a range of other bacteria and fungi. The hydrazone derivatives, in particular, have shown promise.[10][11] The mechanism in these cases is often less specific than that of isoniazid against M. tuberculosis and may involve disruption of cell membranes or other essential cellular processes.
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Substituted isonicotinic acids have emerged as a promising class of compounds with potent anti-inflammatory properties.[12][13]
Many isonicotinic acid derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators, such as prostaglandins and reactive oxygen species (ROS).
The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[14][15] Several isonicotinic acid esters have been shown to be effective inhibitors of COX-2.[12] Molecular docking studies suggest that these compounds can bind to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid.[12]
The nature and position of the substituents on the isonicotinic acid core significantly influence the anti-inflammatory activity. For isonicotinates, the lipophilicity of the ester group can affect both potency and cellular uptake.[12] The presence of bulky groups on the ester portion can enhance binding to the COX-2 active site.
The versatility of the isonicotinic acid scaffold extends beyond antimicrobial and anti-inflammatory applications. Researchers are actively exploring its potential in other therapeutic areas.
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The development of kinase inhibitors is a major focus of modern oncology drug discovery.[16] Several substituted isonicotinic acid derivatives have been identified as potent inhibitors of various kinases, including Aurora-A kinase, which is involved in cell cycle regulation.[17]
Neurodegenerative disorders like Alzheimer's disease represent a significant unmet medical need. The cholinergic and amyloid hypotheses are central to Alzheimer's drug discovery.[9] Substituted isonicotinic acids and their derivatives are being investigated for their potential to modulate key targets in these pathways, such as acetylcholinesterase (AChE) and the aggregation of amyloid-β peptides.[9][19]
The unique electronic and structural properties of substituted isonicotinic acids make them valuable tools in fields beyond medicine.
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules.[20][21] The pyridine nitrogen of isonicotinic acid derivatives can act as a Lewis base, while the carboxylic acid functionality can act as a Brønsted acid, making them potential bifunctional organocatalysts. They have been explored in reactions such as the asymmetric Michael addition.[16][22][23]
Substituted isonicotinic acids are excellent ligands for the construction of metal-organic frameworks (MOFs). The pyridine nitrogen and the carboxylate group can coordinate to metal ions, forming porous, crystalline structures with a wide range of potential applications, including gas storage, separation, and catalysis.
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of two representative substituted isonicotinic acid derivatives.
This protocol describes a general method for the synthesis of isonicotinic acid hydrazide from an isonicotinate ester.
This protocol outlines a general procedure for the esterification of isonicotinic acid with a substituted phenol, a common route to anti-inflammatory isonicotinates.
The substituted isonicotinic acid core represents a privileged scaffold in chemical research, with a rich history and a vibrant future. Its journey from a key antitubercular drug to a versatile building block in diverse fields underscores the power of fundamental chemical structures. The continued exploration of new substitution patterns, coupled with a deeper understanding of their mechanisms of action, will undoubtedly unlock even more innovative applications. For the researchers, scientists, and drug development professionals who engage with this remarkable molecule, the possibilities are as vast as the chemical space it can occupy.
-
Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of medicinal chemistry, 19(4), 483–492. [Link]
- Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220–1227.
- Vilchèze, C., & Jacobs, W. R., Jr (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 61, 35–50.
-
Popiołek, Ł., & Biernasiuk, A. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical biology & drug design, 91(4), 915–923. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules (Basel, Switzerland), 20(12), 21336–21348. [Link]
-
Zhang, L., Li, H., Yang, F., Lu, X., Yin, Q., Yang, K., ... & Huang, C. (2022). Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation. Advances in Engineering Technology Research, 14(1), 365-2025. [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules (Basel, Switzerland), 25(22), 5348. [Link]
-
Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47. [Link]
-
Kumar, D., Kumar, N., Singh, A., Kumar, A., & Singh, R. K. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC chemistry, 15(1), 32. [Link]
-
Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., ... & Khan, F. A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1272. [Link]
-
Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., ... & Khan, F. A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1272. [Link]
- Selvaraj, S., Perumal, S., & Al-Ghamdi, A. M. (2011). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Engineering and Architecture, 26(1), 9-14.
-
Guan, J., Wang, Y., Li, Z., & Jin, C. (2022). Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models. Frontiers in aging neuroscience, 14, 936337. [Link]
-
Ghisla, S., & Thorpe, C. (2004). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. The Journal of biological chemistry, 279(37), 38223–38232. [Link]
-
Boovanahalli, S. K., Jin, X., Jin, Y., Kim, J. H., Dat, N. T., Hong, Y. S., ... & Lee, J. J. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & medicinal chemistry letters, 17(22), 6305–6310. [Link]
-
Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., ... & Khan, F. A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
-
Smith, C. J., & Whittington, D. A. (2011). The arachidonic acid pathway. Abbreviations: COX: cyclooxygenase; NSAIDs: non-steroidal anti-inflammatory drugs. ResearchGate. [Link]
-
Rozwarski, D. A., Grant, G. A., Barton, D. H., Jacobs, W. R., Jr, & Sacchettini, J. C. (1998). Modification of the NADH of the isoniazid target (InhA) from Mycobacterium tuberculosis. Science (New York, N.Y.), 279(5347), 98–102. [Link]
-
Dias, K. S., Viegas, C., Jr, & da Silva, M. S. (2020). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. Molecules (Basel, Switzerland), 25(11), 2548. [Link]
-
Fancelli, D., Moll, J., Varasi, M., Vianello, P., & et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry, 49(24), 7247-7251. [Link]
-
Zin, M. T., Abd-Wahab, N., & Ismail, R. (2022). Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Scientific reports, 12(1), 21699. [Link]
-
Pop, A. M., & Vlase, L. (2018). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. [Link]
-
Al-Otaibi, M. S., Al-Ghamdi, A. M., & El-Sayed, R. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-402. [Link]
-
Akıncıoğlu, A., & Göksu, S. (2021). The IC50 graphs of compounds 6d, 7a, 7e, donepezil and tacrine against acetylcholinesterase enzyme. ResearchGate. [Link]
-
Patel, K., & Singh, R. (2018). Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. [Link]
-
Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & biomolecular chemistry, 3(5), 719–724. [Link]
-
Al-Omair, M. A. (2010). Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages. Journal of lipid research, 51(9), 2643–2653. [Link]
-
Wang, C., & Xie, J. (2015). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Molecules (Basel, Switzerland), 20(7), 13264–13284. [Link]
-
El-Naggar, A. M., Hussein, M. E., El-Nemma, E. M., & Samour, A. A. (1985). Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives. Il Farmaco; edizione scientifica, 40(9), 662–670. [Link]
-
Mao, S., Liu, Y., Zhang, Y., & et al. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13, 1046109. [Link]
-
Fisyuk, A. S., & Vorobyeva, A. I. (2021). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1, 2, 4-triazol-3-YL) pyrimidine-2, 4 (1H, 3H)-dione Derivatives. Molecules, 26(22), 6833. [Link]
-
Bakherad, M., & Keivanloo, A. (2020). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules (Basel, Switzerland), 25(18), 4279. [Link]
-
Deciphering Isoniazid Drug Resistance Mechanisms on Dimeric Mycobacterium tuberculosis KatG via Post-molecular Dynamics Analyses Including Combined Dynamic Residue Network Metrics. (2022). Journal of Chemical Information and Modeling, 62(9), 2213-2227. [Link]
-
Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, S. M., Petrenko, A. E., Dzhus, O., ... & Polishchuk, P. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical biology & drug design, 92(1), 1272–1278. [Link]
-
Yuan, Y., & Liu, A. (2019). Molecular mechanism for the activation of the anti-tuberculosis drug isoniazid by Mn(III): First detection and unequivocal identification of the critical N-centered isoniazidyl radical and its exact location. Free radical biology & medicine, 143, 232–239. [Link]
-
Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. (2022). Organic Chemistry Frontiers, 9(24), 6757-6763. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2018). ResearchGate. [Link]
-
Palanisamy, N., & Kumar, D. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, genetics and evolution : journal of molecular epidemiology and evolutionary genetics in infectious diseases, 45, 475–492. [Link]
-
The arachidonic acid pathway. Abbreviations: COX: cyclooxygenase; NSAIDs: non-steroidal anti-inflammatory drugs. (2022). ResearchGate. [Link]
-
Catalytic asymmetric aza-Michael addition of fumaric monoacids with multifunctional thiourea/boronic acids. (2015). Organic & Biomolecular Chemistry, 13(31), 8479-8482. [Link]
-
Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis. (2005). Journal of Chromatography B, 821(1), 47-54. [Link]
-
Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit. (2016). The Journal of biological chemistry, 291(42), 21991–22003. [Link]
-
Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & biomolecular chemistry, 3(5), 719–724. [Link]